PF-3758309

概要

説明

PF-03758309は、p21活性化キナーゼ4(PAK4)の強力な、経口投与可能な、可逆的なATP競合阻害剤です。この化合物は、がん細胞シグナル伝達経路の阻害および腫瘍増殖の抑制において著しい効果を示しており、がん治療研究の貴重な候補として注目されています .

2. 製法

合成経路および反応条件: PF-03758309は、ピロロピラゾールコアの形成を含む一連の化学反応によって合成されます。合成は通常、目的の化学構造を実現するために、さまざまな試薬や触媒を使用します。具体的な合成経路と反応条件は、機密情報であり、詳細な公開はされていません .

工業生産方法: PF-03758309の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。その後、化合物は精製され、経口投与用に製剤化されます。工業生産プロセスに関する具体的な詳細は、公開されていません .

準備方法

Synthetic Routes and Reaction Conditions: PF-03758309 is synthesized through a series of chemical reactions involving the formation of a pyrrolopyrazole core. The synthesis typically involves the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production of PF-03758309 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for oral administration. Specific details of the industrial production process are not publicly available .

化学反応の分析

反応の種類: PF-03758309は、次のようなさまざまな化学反応を起こします。

酸化: 化合物は特定の条件下で酸化され、酸化誘導体を形成することができます。

還元: 還元反応は、PF-03758309の化学構造を修飾するために実行することができます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。

置換: さまざまなハロゲン化剤と求核剤

形成される主な生成物: これらの反応から形成される主な生成物は、使用される具体的な試薬と条件によって異なります。たとえば、酸化は酸化誘導体を生成する可能性があり、置換反応は新しい官能基を導入することができます .

4. 科学研究への応用

PF-03758309は、次のような幅広い科学研究への応用があります。

化学: p21活性化キナーゼ4の阻害とそのさまざまなシグナル伝達経路への影響を研究するためのツール化合物として使用されます。

生物学: 細胞骨格の再編成や細胞移動などの細胞プロセスを調節する役割について調査されています。

医学: 肺がん、乳がん、前立腺がんを含むさまざまながんの治療薬としての可能性を探っています。

科学的研究の応用

Neuroblastoma Proliferation Inhibition

PF-3758309 has been shown to significantly inhibit the proliferation of neuroblastoma cell lines. It induces cell cycle arrest at the G1 phase and promotes apoptosis. The effective concentration (EC50) values for various neuroblastoma lines are as follows:

| Cell Line | EC50 Value (µM) |

|---|---|

| SH-SY5Y | 5.461 |

| IMR-32 | 2.214 |

| NBL-S | 14.02 |

| KELLY | 1.846 |

These findings indicate that this compound effectively impairs the growth potential of neuroblastoma cells through morphological changes and reduced clone formation .

Colorectal Cancer Models

In colorectal cancer models, this compound demonstrated significant growth inhibition in vitro, correlating with PAK4 expression levels. The compound's efficacy was evaluated using various colorectal cancer cell lines, showing a notable reduction in cell viability and proliferation rates when treated with this compound .

Tumor Xenograft Models

This compound has been tested in several tumor xenograft models, including colorectal and pancreatic cancers. In these studies, oral administration of this compound resulted in substantial tumor growth inhibition:

| Tumor Type | Dosage (mg/kg) | Treatment Duration (Days) | % Growth Inhibition |

|---|---|---|---|

| Colorectal Cancer | 25 | 14-28 | Up to 52% |

| Pancreatic Cancer | Variable | Varies | Enhanced with gemcitabine |

The combination of this compound with standard chemotherapeutics like gemcitabine showed enhanced anti-tumor effects compared to monotherapy .

Combination Therapies

This compound has been investigated for its potential to enhance the efficacy of existing chemotherapy agents:

- Colorectal Cancer : When combined with fluorouracil (5-FU) or gemcitabine, this compound significantly improved tumor suppression in patient-derived xenografts .

- Lung Cancer : The compound also exhibited anti-migration properties by downregulating matrix metalloproteinases (MMP-2 and MMP-9), which are critical for cancer cell invasion .

Clinical Implications

The promising results from preclinical studies have led to considerations for clinical trials evaluating this compound's safety and efficacy in humans. Its ability to inhibit PAK4 may offer new therapeutic avenues for cancers where PAK4 is overexpressed.

作用機序

PF-03758309は、p21活性化キナーゼ4の活性を阻害することで効果を発揮します。このキナーゼは、細胞骨格の再編成、細胞移動、腫瘍形成など、さまざまな細胞プロセスに関与しています。PF-03758309は、p21活性化キナーゼ4を阻害することで、これらのプロセスを阻害し、がん細胞の増殖を抑制し、アポトーシスを促進します。この化合物は、cAMP応答配列結合タンパク質(CREB)経路など、他のシグナル伝達経路にも影響を与え、さらにその抗がん効果に貢献しています .

類似化合物との比較

PF-03758309は、p21活性化キナーゼ4の強力で選択的な阻害において独特です。類似の化合物には以下が含まれます。

PF-03758309塩酸塩: PF-03758309の塩酸塩形態であり、同様の阻害特性を有します。

PF-03758309二塩酸塩: 比較可能な活性を有する別の塩形態。

その他のp21活性化キナーゼ阻害剤: IPA-3やFRAX597など、p21活性化キナーゼを阻害しますが、選択性と効力のプロファイルが異なる可能性のある化合物 .

PF-03758309は、その高い効力、経口バイオアベイラビリティ、可逆的な阻害によって際立っており、がん治療におけるさらなる開発の有望な候補となっています .

生物活性

PF-3758309 is a potent small-molecule inhibitor targeting p21-activated kinases (PAKs), particularly PAK4. This compound has garnered attention for its significant biological activity in various cancer models and its potential applications in treating HIV-1 latency. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as an ATP-competitive inhibitor with a high affinity for PAK4, characterized by a dissociation constant and an inhibitory concentration for phosphorylating the PAK4 substrate GEF-H1. The compound has shown efficacy in inhibiting anchorage-independent growth across various tumor cell lines with an average .

This compound disrupts several key signaling pathways related to cell proliferation and survival:

- Inhibition of PAK4 : The primary action of this compound is the inhibition of PAK4, which plays a crucial role in cytoskeletal dynamics, cell adhesion, and migration.

- Impact on Signaling Pathways : Studies have demonstrated that this compound modulates known PAK4-dependent signaling nodes while also revealing unexpected connections to other pathways, including NF-κB and p53 .

Table 1: Summary of Biological Activity

| Biological Activity | Value |

|---|---|

| Dissociation Constant | 2.7 nM |

| Inhibitory Concentration | 1.3 nM (GEF-H1) |

| Anchorage-independent growth | 4.7 nM |

| Plasma EC50 in tumor xenografts | 0.4 nM |

Neuroblastoma Proliferation Inhibition

A study focused on neuroblastoma cell lines (SH-SY5Y, IMR-32) demonstrated that this compound effectively reduced cell proliferation:

- Cell Line Sensitivity : The values for different neuroblastoma lines were as follows:

The treated cells exhibited morphological changes such as shrinkage and loss of adhesion, indicating impaired growth potential.

HIV-1 Latency Reversal

Recent research has identified this compound as a potent inhibitor of HIV-1 latency reversal:

- Inhibition Mechanism : The compound down-regulates the NF-κB pathway, which is crucial for HIV-1 proviral expression .

- Phosphorylation Changes : Analysis revealed that this compound treatment led to significant changes in the phosphorylation status of multiple proteins involved in HIV latency .

Proteomic Studies

Proteomic analysis using high-content cellular assays has provided insights into the specific pathways regulated by this compound:

- Pathway Analysis : Ingenuity Pathway Analysis (IPA) indicated significant down-regulation of the NF-κB pathway (p-value ) and identified proteins with altered phosphorylation states due to treatment .

Table 2: Proteomic Findings

| Protein Alteration | Fold Change |

|---|---|

| Increased Phosphorylation | 47 proteins |

| Decreased Phosphorylation | 14 proteins |

特性

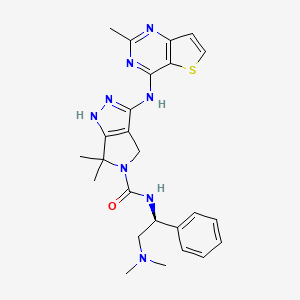

IUPAC Name |

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N8OS/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCPARAPKDAOEN-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649389 | |

| Record name | N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898044-15-0 | |

| Record name | PF-03758309 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898044150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-03758309 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 898044-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-03758309 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK459EA5I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PF-3758309 acts as an ATP-competitive inhibitor of PAK4, specifically targeting its kinase domain. [, , ] This binding prevents PAK4 from phosphorylating its substrates, ultimately disrupting downstream signaling pathways crucial for cancer cell survival, proliferation, and motility. [, , ]

ANone: While the provided abstracts do not include detailed spectroscopic data, the chemical name of this compound is provided, allowing for the determination of its molecular formula and weight:

A: this compound effectively inhibits PAK4-dependent pathways in both in vitro and in vivo models, leading to reduced tumor growth. [, , , , , ] Its antitumor activity is linked to the modulation of cell proliferation, survival, and angiogenesis. [, , , , ]

A: this compound demonstrates potent anti-proliferative activity against a variety of cancer cell lines, including colorectal, pancreatic, lung, and melanoma cells, with IC50 values ranging from nanomolar to low micromolar concentrations. [, , , , , , , , , ]

A: Preclinical studies in various xenograft and patient-derived xenograft (PDX) models of colorectal, pancreatic, melanoma, and lung cancer have demonstrated that this compound effectively inhibits tumor growth. [, , , , , , , ] It achieves tumor growth inhibition by suppressing cell proliferation, inducing apoptosis, and inhibiting angiogenesis. [, , , , ]

A: Research indicates that P-glycoprotein (P-gp), an efflux pump often overexpressed in cancer cells, can contribute to this compound resistance. [, ] Inhibiting P-gp could potentially restore sensitivity to the drug. [, ] Other resistance mechanisms might involve the activation of bypass signaling pathways, such as the PI3K/AKT pathway. [, ]

A: The Phase I clinical trial indicated that this compound was generally well-tolerated. [] The most common adverse events were gastrointestinal, including diarrhea, nausea, and vomiting. [] Further preclinical and clinical research is needed to comprehensively assess its toxicity, adverse effects, and long-term safety profile.

A: PAK4, a serine/threonine kinase, acts as a key downstream effector of Rho family GTPases, including Cdc42. [, , ] It plays a critical role in regulating various cellular processes, including cell survival, motility, proliferation, and angiogenesis, all of which contribute to cancer development and progression. [, , ]

A: Studies suggest that this compound exhibits increased efficacy against cancer cells with a mesenchymal phenotype compared to those with an epithelial phenotype. [, ] This suggests that this compound's effectiveness might be influenced by the EMT status of the tumor.

A: Preclinical evidence suggests that this compound enhances the antitumor effects of various chemotherapeutic agents, such as gemcitabine, 5-fluorouracil, and abraxane, in pancreatic cancer models. [, , ] It also demonstrates synergistic effects with other targeted therapies, including PI3K inhibitors in schwannoma models. [] Furthermore, combining this compound with PD-1 blockade immunotherapy shows promise in prostate cancer models. []

ANone: this compound has been shown to inhibit various signaling pathways important for tumor growth and survival, including:

- MAPK pathway: this compound inhibits the phosphorylation of ERK1/2, a key downstream effector of the MAPK pathway, leading to reduced tumor cell proliferation. [, , , ]

- PI3K/Akt pathway: While this compound can inhibit the PI3K/Akt pathway in some contexts, this effect appears to be context-dependent and not always observed. [, , , ]

- NF-κB pathway: this compound can downregulate NF-κB signaling, contributing to its antitumor effects. [, ]

- Cell cycle regulation: this compound can induce cell cycle arrest, primarily at the G1/S transition, leading to reduced tumor cell proliferation. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。